2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide
Description
2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic organic compound characterized by a prop-2-enamide backbone substituted with a cyano group, a 3,5-dimethylpyrazole ring, and an N-(2,6-dimethylphenyl) group.
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-10-6-5-7-11(2)16(10)19-17(22)14(9-18)8-15-12(3)20-21-13(15)4/h5-8H,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEWXKBMIVHRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(NN=C2C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Hydrogen Bonding and Crystallographic Behavior
The pyrazole and cyano groups in the target compound may participate in directional hydrogen bonding, as described in . This contrasts with metalaxyl’s methoxyacetyl group, which has weaker hydrogen-bonding capacity, possibly reducing crystalline stability .
Functional Implications
- Bioactivity : Pyrazole rings are associated with antifungal and herbicidal activity in agrochemicals. The target compound’s pyrazole moiety may confer similar properties, though further testing is required .
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